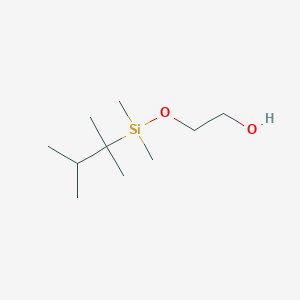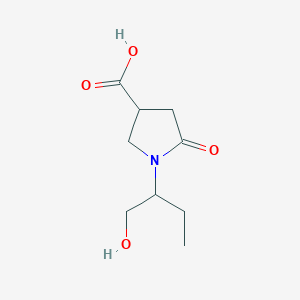
7-(Chloromethyl)-1H-indazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Chloromethyl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The compound is characterized by the presence of a chloromethyl group at the 7th position of the indazole ring and is commonly used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Chloromethyl)-1H-indazole hydrochloride typically involves the chloromethylation of 1H-indazole. One common method is the reaction of 1H-indazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
7-(Chloromethyl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
7-(Chloromethyl)-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its reactive chloromethyl group.
Mecanismo De Acción
The mechanism of action of 7-(Chloromethyl)-1H-indazole hydrochloride is largely dependent on its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and DNA. This can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription. The exact pathways involved vary depending on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
7-Nitro-1H-indazole: Known for its inhibitory effects on nitric oxide synthase (NOS) enzymes.
7-Amino-1H-indazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
7-Methyl-1H-indazole: Studied for its potential therapeutic properties.
Uniqueness
7-(Chloromethyl)-1H-indazole hydrochloride is unique due to its chloromethyl group, which imparts high reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of complex molecules and enhances its utility in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H8Cl2N2 |
|---|---|
Peso molecular |
203.07 g/mol |
Nombre IUPAC |
7-(chloromethyl)-1H-indazole;hydrochloride |
InChI |
InChI=1S/C8H7ClN2.ClH/c9-4-6-2-1-3-7-5-10-11-8(6)7;/h1-3,5H,4H2,(H,10,11);1H |
Clave InChI |
MLYZWIQQWUUPTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)CCl)NN=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Benzyl-2,5-diaza-spiro[3.4]octane](/img/structure/B11897285.png)

![7-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11897293.png)




![1-Ethyl-4-hydrazinyl-3-methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B11897329.png)


